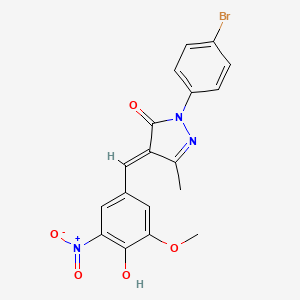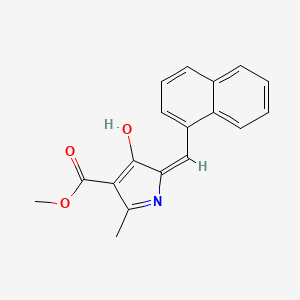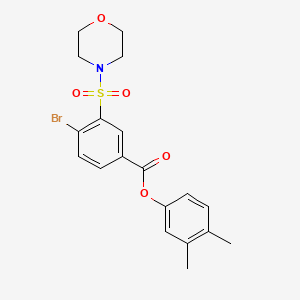![molecular formula C18H25N3O2 B6030343 N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide, also known as INDY, is a small molecule inhibitor that has shown promising results in scientific research. INDY has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Applications De Recherche Scientifique
N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune response and can potentially be used to treat autoimmune diseases.
Mécanisme D'action
The mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide involves the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a crucial role in the regulation of the immune response. By inhibiting IDO, this compound can modulate the immune response and potentially treat various diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurology, this compound has been found to have neuroprotective effects and can potentially improve cognitive function. In immunology, this compound has been found to modulate the immune response and can potentially treat autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its specificity for IDO inhibition. This compound has been found to have a high affinity for IDO, making it a potent inhibitor. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the research on N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide. One direction is to explore its potential therapeutic applications in other fields, such as infectious diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has shown promising results in scientific research. This compound has potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of the enzyme IDO, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this promising compound.
Méthodes De Synthèse
The synthesis of N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide involves a multi-step process that includes the formation of the indazole ring, the coupling of the indazole with the pyran ring, and the addition of the carboxamide group. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
N-(3-indazol-1-ylpropyl)-2,2-dimethyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2)12-14(8-11-23-18)17(22)19-9-5-10-21-16-7-4-3-6-15(16)13-20-21/h3-4,6-7,13-14H,5,8-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJWVCJQVKKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NCCCN2C3=CC=CC=C3C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6030265.png)
![3,4-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B6030271.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B6030284.png)
amine](/img/structure/B6030291.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6030293.png)
![N-cyclopropyl-4-methoxy-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6030301.png)
![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6030313.png)

![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)